7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol
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Overview
Description
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is an organic compound that features a heptenol backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is commonly used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: The TBDMS protecting group can be removed under acidic conditions or using fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC, DMP, Acetonitrile, Room temperature
Reduction: LiAlH4, Ether, Room temperature
Substitution: TBAF, THF (Tetrahydrofuran), Room temperature
Major Products Formed
Oxidation: Ketones or Aldehydes
Reduction: Alcohols or Alkanes
Substitution: Free hydroxyl group after deprotection
Scientific Research Applications
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of drug candidates and the study of drug metabolism.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites of the molecule. The protecting group can be removed under specific conditions, revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- 7-((tert-Butyldimethylsilyl)oxy)heptanal
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-one
Uniqueness
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is unique due to its specific structure, which combines a heptenol backbone with a TBDMS protecting group. This combination provides stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of reactions and its role in protecting hydroxyl groups set it apart from other similar compounds.
Properties
CAS No. |
154672-42-1 |
---|---|
Molecular Formula |
C₁₃H₂₈O₂Si |
Molecular Weight |
244.45 |
Origin of Product |
United States |
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